molecular formula C11H12F3N3S B11743677 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11743677
M. Wt: 275.30 g/mol
InChI Key: VYKHNSNWSBMOBF-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a fluorothiophenylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Attachment of the Fluorothiophenylmethyl Group: This step involves the reaction of the pyrazole intermediate with a fluorothiophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-ylmethylamine
  • 2-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethylamine
  • 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethylamine

Uniqueness

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both difluoroethyl and fluorothiophenylmethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H12F3N3S

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H12F3N3S/c1-7-5-17(6-9(12)13)16-11(7)15-4-8-2-3-10(14)18-8/h2-3,5,9H,4,6H2,1H3,(H,15,16)

InChI Key

VYKHNSNWSBMOBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(S2)F)CC(F)F

Origin of Product

United States

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